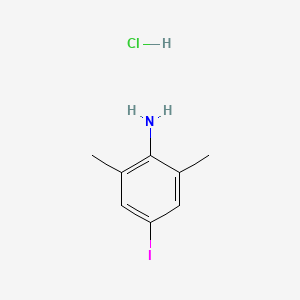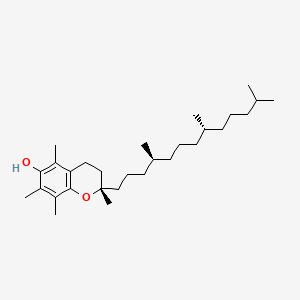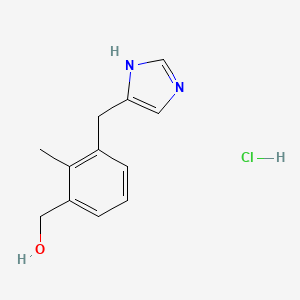
2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester is a synthetic organic compound with the molecular formula C13H17N3O9 and a molecular weight of 359.29 g/mol . This compound is notable for its azido group, which makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex carbohydrates and glycosylation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester typically involves the following steps:
Starting Material: The process begins with D-galacturonic acid, a naturally occurring sugar acid derived from pectin.
Protection of Hydroxyl Groups: The hydroxyl groups at positions 1, 3, and 4 are protected using acetic anhydride in the presence of a catalyst such as pyridine, forming the triacetate derivative.
Introduction of Azido Group: The hydroxyl group at position 2 is converted to an azido group using a reagent like sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).
Esterification: The carboxyl group is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Chemical Reactions Analysis
Types of Reactions
2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Click Chemistry: The azido group participates in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Dimethylformamide (DMF): Common solvent for azidation reactions.
Palladium on Carbon (Pd/C): Catalyst for reduction reactions.
Copper(I) Catalysts: Used in click chemistry reactions.
Major Products Formed
Aminated Derivatives: Formed through reduction of the azido group.
Triazole Derivatives: Formed through click chemistry reactions with alkynes.
Scientific Research Applications
2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester has several applications in scientific research:
Glycosylation Reactions: Used as an intermediate in the synthesis of glycosylated compounds, which are important in the study of carbohydrate-protein interactions.
Bioconjugation: The azido group allows for the attachment of various biomolecules through click chemistry, facilitating the study of biological processes.
Drug Development: Used in the synthesis of glycosylated drugs, enhancing their solubility and bioavailability.
Material Science: Employed in the development of novel materials with specific properties, such as hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester primarily involves its azido group, which is highly reactive and can participate in various chemical reactions. In biological systems, the compound can be used to modify biomolecules, thereby altering their function and interactions. The azido group can be reduced to an amine, which can then form covalent bonds with other molecules, facilitating the study of molecular pathways and interactions.
Comparison with Similar Compounds
Similar Compounds
2-Azido-2-deoxy-D-glucose: Similar in structure but derived from glucose instead of galacturonic acid.
2-Azido-2-deoxy-D-mannose: Another similar compound derived from mannose.
2-Azido-2-deoxy-L-fucose: Derived from fucose, differing in stereochemistry.
Uniqueness
2-Azido-2-deoxy-D-galacturonate 1,3,4-Triacetate Methyl Ester is unique due to its specific structure, which includes the triacetate protection and the methyl ester group. These features make it particularly useful in glycosylation reactions and bioconjugation, providing distinct advantages in terms of reactivity and stability compared to other azido sugars.
Properties
IUPAC Name |
methyl (2S,3R,4R,5R)-3,4,6-triacetyloxy-5-azidooxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O9/c1-5(17)22-9-8(15-16-14)13(24-7(3)19)25-11(12(20)21-4)10(9)23-6(2)18/h8-11,13H,1-4H3/t8-,9-,10-,11+,13?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMKPOBPFWONGP-LWYAWAMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)C(=O)OC)OC(=O)C)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@H](OC([C@@H]1N=[N+]=[N-])OC(=O)C)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747071 |
Source


|
| Record name | Methyl 1,3,4-tri-O-acetyl-2-azido-2-deoxy-D-galactopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81997-92-4 |
Source


|
| Record name | Methyl 1,3,4-tri-O-acetyl-2-azido-2-deoxy-D-galactopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Furo[2,3-E]indole](/img/structure/B584287.png)






![Imidazo[1,2-a]pyrimidin-3-ol](/img/structure/B584301.png)

![2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B584305.png)

